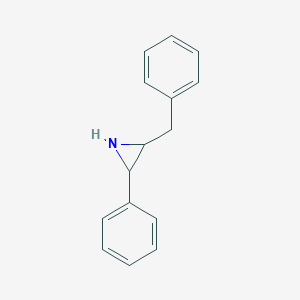

2-Benzyl-3-phenylaziridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Benzyl-3-phenylaziridine is a useful research compound. Its molecular formula is C15H15N and its molecular weight is 209.29 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 186290. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Structure

2-Benzyl-3-phenylaziridine is an aziridine derivative characterized by a three-membered nitrogen-containing ring. The presence of two aromatic groups enhances its reactivity and potential as a building block in synthetic chemistry. Its structure allows for various chemical modifications, making it versatile in organic synthesis.

Chiral Building Block

One of the primary applications of this compound is its use as a chiral building block in the synthesis of complex organic molecules, particularly in pharmaceuticals. The aziridine ring can be opened under specific conditions to yield various functionalized compounds, which are crucial for drug development .

Asymmetric Synthesis

The compound has been utilized in asymmetric synthesis processes, where it serves as a precursor to optically active compounds. The stereochemistry of the aziridine allows chemists to introduce chirality into their products effectively, which is essential for the development of many biologically active molecules .

Reactivity with Nucleophiles

A notable study examined the reactivity of cis-2-benzoyl-1-benzyl-3-phenylaziridine with phosphorous nucleophiles, demonstrating its utility in ring-opening reactions. The research highlighted that thermal addition at C(3) led to significant cleavage at the C(2)–C(3) bond, resulting in high yields of products through the Abramov reaction .

| Reaction Conditions | Product Yield | Notes |

|---|---|---|

| Thermal (80 °C) | High | Ring opening at C(3) observed |

| Use of CsF | 92% | Facilitated the Abramov reaction |

Synthesis of Pharmaceuticals

In another case, this compound was employed in the synthesis of various pharmaceutical intermediates. Its ability to undergo selective transformations makes it a valuable compound for creating complex drug molecules with specific biological activities .

Agrochemical Applications

Beyond pharmaceuticals, this compound has been explored for its potential in agrochemicals. Its structural features allow it to act as a precursor for herbicides and insecticides, contributing to the development of more effective agricultural products .

Analyse Des Réactions Chimiques

Ring-Opening Reactions with Nucleophiles

The aziridine ring undergoes nucleophilic attack at the less substituted carbon (C3) in Sn2-type mechanisms. Key examples include:

Reaction with Thiols

-

4-Methoxybenzylthiol : Cleavage occurs at C3, yielding β-phenyl-substituted cysteine derivatives. The reaction proceeds with retention of stereochemistry, forming anti-adducts .

-

Mechanism : Nucleophilic attack at C3 followed by proton transfer (Figure 1).

Reaction with Indole

Reaction with Acetic Acid

Table 1: Nucleophilic Ring-Opening Products

| Nucleophile | Product Type | Stereochemistry | Yield (%) | Source |

|---|---|---|---|---|

| 4-Methoxybenzylthiol | β-Phenylcysteine derivative | anti | 85 | |

| Indole | β-Phenyltryptophan derivative | anti | 78 | |

| Acetic Acid | β-Phenylserine derivative | anti | 92 |

Thermal Reactions with Dimethyl Phosphite

At 80°C, dimethyl phosphite selectively attacks C3, leading to C2–C3 bond cleavage and formation of a phosphorylated amine :

C15H15N+(CH3O)2P O H→Phosphorylated Amine+Byproducts

-

Regioselectivity : Exclusive C3 attack due to steric hindrance at C2 from the benzyl group .

-

Mechanistic Pathway : Radical intermediates are excluded; the reaction follows a polar mechanism .

Attempted Ring Expansion with Halides

Reactions with iodide ions under basic conditions fail to induce ring expansion, unlike simpler aziridines :

-

3-Aziridinylcyclohex-2-enone (formed from 2-chlorocyclohex-2-enone) resists iodide-mediated expansion due to steric and electronic effects of the benzyl/phenyl groups .

Reactivity in the Abramov Reaction

In the presence of CsF, 2-benzoyl-1-benzyl-3-phenylaziridine undergoes a stereoselective Abramov reaction with P-nucleophiles :

-

Product : α-Hydroxyphosphonates with 92% diastereomeric excess (de).

-

Key Factor : Fluoride ions facilitate deprotonation, enhancing nucleophilicity .

Table 2: Abramov Reaction Conditions and Outcomes

| Substrate | Nucleophile | Catalyst | de (%) | Yield (%) | Source |

|---|---|---|---|---|---|

| cis-2-Benzoyl-1-benzyl-3-phenylaziridine | (CH₃O)₂P(O)H | CsF | 92 | 65 |

Polymerization and Dimerization

Under alkylation conditions (e.g., with R'X), aziridines dimerize to form piperazine derivatives via SN2 mechanisms :

2R NR XPiperazine Derivative+Byproducts

Key Mechanistic Insights

-

Steric Effects : The benzyl group at C2 directs nucleophiles to C3.

-

Electronic Effects : Electron-withdrawing substituents enhance ring-opening rates.

Propriétés

Numéro CAS |

1605-08-9 |

|---|---|

Formule moléculaire |

C15H15N |

Poids moléculaire |

209.29 g/mol |

Nom IUPAC |

2-benzyl-3-phenylaziridine |

InChI |

InChI=1S/C15H15N/c1-3-7-12(8-4-1)11-14-15(16-14)13-9-5-2-6-10-13/h1-10,14-16H,11H2 |

Clé InChI |

HKLCRSPWWWHDBV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC2C(N2)C3=CC=CC=C3 |

SMILES canonique |

C1=CC=C(C=C1)CC2C(N2)C3=CC=CC=C3 |

Key on ui other cas no. |

7763-98-6 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.